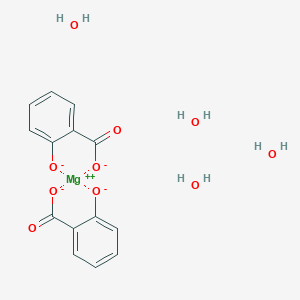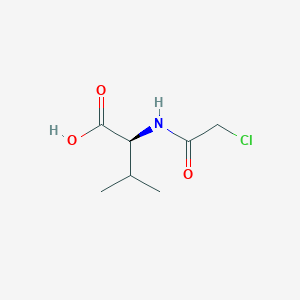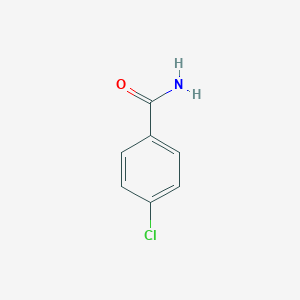
3'-氯乙酰苯胺
概述
描述
3'-Chloroacetanilide is a chemical compound that is part of a broader class of acetanilides, which are characterized by an acetyl group attached to an aniline. The presence of a chlorine atom in the 3' position of the acetanilide structure suggests that this compound could exhibit unique chemical properties and reactivity due to the electron-withdrawing nature of the chlorine substituent.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, beta-(2-chloroaroyl) thioacetanilides have been used as precursors in the synthesis of fused tricyclic thiochromeno[2,3-b]pyridine derivatives. These compounds were synthesized through a tandem [3 + 3] annulation and SNAr (nucleophilic aromatic substitution) reactions under microwave irradiation, which indicates that the chloroacetanilide moiety can participate in complex ring-forming reactions that are mild and ortho-selective .
Molecular Structure Analysis
The molecular structure of 3'-Chloroacetanilide derivatives is characterized by the presence of a chlorine atom, which can influence the electronic distribution and reactivity of the molecule. The compounds synthesized in the studies, such as the thiochromeno[2,3-b]pyridine derivatives, involve multiple reactive sites and the formation of new covalent bonds, highlighting the structural complexity that can arise from chloroacetanilide-based molecules .
Chemical Reactions Analysis
The chemical reactivity of chloroacetanilide derivatives is highlighted by their ability to undergo cyclocondensation reactions. For example, substituted benzylidene amino derivatives of 3'-Chloroacetanilide were reacted with chloroacetyl chloride to yield various azetidinonyl and thiazolidinonyl oxazoles and thiazoles. These reactions demonstrate the versatility of chloroacetanilide derivatives in forming heterocyclic compounds with potential biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3'-Chloroacetanilide are not detailed in the provided papers, the studies do suggest that the chloroacetanilide moiety imparts significant reactivity to the molecules. The synthesized compounds were characterized using elemental and spectral analysis, which is essential for confirming the structure of such compounds. Additionally, the antibacterial activity of these compounds was evaluated, indicating that the physical and chemical properties of chloroacetanilide derivatives can be leveraged to produce biologically active molecules .
科学研究应用
环境影响和补救策略
3'-氯乙酰苯胺类除草剂,如乙草胺、阿拉克洛和丁草胺,用于各种作物的除草。它们的广泛使用可能导致环境失衡,并对水生生物构成风险。研究已经探讨了各种补救技术,包括生物方法和应用如副球菌属(Paracoccus sp.)等细菌菌株,以有效降解这些除草剂。臭氧的使用也被发现是有效的,尽管臭氧抗性副产品可能会降低其对后续使用的有效性(Mohanty & Jena, 2019)。
对藻类繁殖的影响
氯乙酰苯胺类除草剂已被证明会损害藻类的繁殖,其影响可以使用浓度加法的概念进行预测。这个概念假设氯乙酰苯胺类之间有相似的作用方式,强化了它们在藻类中的相似作用的观点(Junghans et al., 2003)。
脱氯和转化
研究表明,硫代硫酸钠,一种植物生长调节剂,可以在中性条件下迅速脱氯氯乙酰苯胺类除草剂。这种脱氯随着pH值、温度和硫代硫酸钠浓度的增加而加速。转化产物氯乙酰苯胺乙烷磺酸(ESAs)对绿藻的毒性比起母体除草剂要低(Bian et al., 2009)。
光催化降解除草剂
研究已经调查了使用TiO2/UV-A的异质光催化技术来降解水中的氯乙酰苯胺类除草剂。这种方法对阿拉克洛、乙草胺和美托拉克洛等除草剂显示出高的去除效率。然而,需要注意的是,虽然光催化过程中除草剂浓度降低,但所产生的降解产物混合物的毒性要么增加,要么保持不变,表明产生了有毒的降解产物(Roulová等,2022)。
与人类ABC转运蛋白的相互作用
氯乙酰苯胺类除草剂已显示出与人类ATP结合盒(ABC)转运蛋白的特定相互作用,这些蛋白在对抗异物方面起着关键作用。这些相互作用可以调节药物吸收,潜在地导致细胞的化学敏感性,突显了转运蛋白在农药危害预测中的重要性(Oosterhuis et al., 2008)。
安全和危害
属性
IUPAC Name |
N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQHCOAOLLHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060420 | |
| Record name | Acetamide, N-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white or beige granules; [Alfa Aesar MSDS] | |
| Record name | m-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
READILY SOL IN ALC, BENZENE, CARBON DISULFIDE; VERY SLIGHTLY SOL IN PETROLEUM ETHER, SLIGHTLY SOL IN WATER | |
| Record name | M-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000963 [mmHg] | |
| Record name | m-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3'-Chloroacetanilide | |
Color/Form |
NEEDLES FROM 50% GLACIAL ACETIC ACID | |
CAS RN |
588-07-8 | |
| Record name | N-(3-Chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Chloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74H09HU61J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77-78 °C | |
| Record name | M-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3'-Chloroacetanilide formed in biological systems?
A: 3'-Chloroacetanilide is primarily formed as a metabolite of certain xenobiotics. For instance, it is a biotransformation product of 3-chloroaniline, a compound found in various pesticides and industrial chemicals. Research shows that guppies exposed to 3-chloroaniline produce 3'-chloroacetanilide, demonstrating the acetylation reaction occurring in fish. [] Similarly, rat hepatocytes metabolize 3-chloronitrobenzene into 3'-chloroacetanilide, highlighting the compound's role in xenobiotic detoxification. []
Q2: What is the significance of studying 3'-Chloroacetanilide formation in drug metabolism?
A: While not a drug itself, understanding the formation and fate of 3'-chloroacetanilide is crucial when studying the metabolism of drugs that produce 3-chloroaniline as a metabolite. For example, Chlorpropham (CIPC), a widely used herbicide, is metabolized in rat hepatocytes, yielding 3-chloroaniline as a minor metabolite, which can be further transformed into 3'-chloroacetanilide. [, ] This knowledge helps predict potential drug interactions and assess the toxicological profile of parent compounds.
Q3: Are there any analytical techniques specifically used to detect and quantify 3'-Chloroacetanilide?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed to quantify 3'-chloroacetanilide. In studies investigating Chlorpropham metabolism, researchers successfully utilized reverse-phase HPLC to separate and quantify 3'-chloroacetanilide alongside other metabolites in rat hepatocyte incubations. [] This technique allows for sensitive detection and accurate quantification of the compound in biological matrices.
Q4: What are the potential environmental impacts of 3'-Chloroacetanilide?
A: Although limited research directly addresses the environmental fate and ecotoxicological effects of 3'-Chloroacetanilide, its presence as a metabolite of various environmental contaminants like 3-chloroaniline raises concerns. [] Further research is needed to elucidate its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. This information is crucial for developing effective environmental monitoring programs and mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)




